4-(2-Bromophenoxy)benzoic acid

Übersicht

Beschreibung

4-(2-Bromophenoxy)benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids. It is characterized by the presence of two aromatic rings linked by an ether linkage (-O-), with a carboxylic acid group (COOH) at the para (4th) position on one ring and a bromine (Br) atom at the ortho (2nd) position on the other ring. This structure suggests potential for various interactions due to the presence of both electron-withdrawing groups (COOH, Br) and an electron-donating group (ether linkage).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2-Bromophenoxy)benzoic acid can be synthesized through various methods, including the Williamson ether synthesis, where a bromophenol reacts with a salicylic acid derivative. The reaction typically involves the use of a base such as sodium hydroxide (NaOH) to deprotonate the phenol, followed by the addition of an alkyl halide to form the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromophenoxy)benzoic acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.

Decarboxylation: Under extreme heat or specific catalysts, the carboxylic acid group might decarboxylate, releasing CO2 and forming a phenol derivative.

Common Reagents and Conditions

Esterification: Typically involves the use of an alcohol and an acid catalyst such as sulfuric acid (H2SO4).

Decarboxylation: Requires high temperatures or the presence of a catalyst.

Major Products

Esterification: Formation of esters.

Decarboxylation: Formation of phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(2-Bromophenoxy)benzoic acid has been investigated for its potential therapeutic applications, particularly as a selective inhibitor of mitogen-activated protein kinase (MEK) enzymes. These enzymes are crucial in various signaling pathways associated with cancer and other proliferative diseases.

- Cancer Treatment : The compound has shown efficacy against several types of cancers, including breast, colon, prostate, skin, and pancreatic cancers. It operates by inhibiting MEK enzymes, which play a pivotal role in cell proliferation and survival pathways associated with tumor growth .

- Immunomodulatory Effects : Beyond its anti-cancer properties, this compound also exhibits immunomodulatory effects, making it a candidate for treating autoimmune diseases and conditions related to abnormal MEK activation .

- Combination Therapies : There is potential for this compound to be used in conjunction with conventional therapies such as radiation treatment, enhancing the overall efficacy of cancer treatments .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic synthesis techniques. Understanding these methods is crucial for its application in research and industry.

- Synthesis Techniques : The compound can be synthesized using standard organic reactions involving brominated phenols and benzoic acid derivatives. The reaction conditions are often optimized to enhance yield and purity while minimizing the use of harmful solvents .

Cosmetic Formulations

In recent years, there has been an increasing interest in the incorporation of compounds like this compound into cosmetic formulations.

- Skin Benefits : Due to its properties, this compound may serve as an effective ingredient in topical formulations aimed at improving skin health. Its potential antioxidant properties suggest it could help protect skin cells from oxidative stress .

- Formulation Stability : The inclusion of such compounds can enhance the stability and effectiveness of cosmetic products. Research indicates that careful formulation design can optimize the interaction between active ingredients and improve overall product performance .

Case Studies

Several studies have documented the applications of this compound:

- Antioxidant Activity Study : A series of derivatives were synthesized to evaluate their antioxidant capabilities. The results indicated that while some derivatives displayed mild antioxidant activity compared to established standards, they hold promise for further development in pharmaceutical applications .

- Dermatological Formulations : Investigations into the bioavailability of topical formulations containing this compound have been conducted. These studies focus on how effectively the active ingredient penetrates skin layers and its subsequent therapeutic effects .

Wirkmechanismus

The mechanism of action of 4-(2-Bromophenoxy)benzoic acid involves its interactions with molecular targets and pathways. The presence of the carboxylic acid group and the bromine atom allows it to participate in various chemical reactions and interactions. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Bromophenoxy)benzoic acid: Another compound with a similar structure, differing only in the position of the bromine atom.

2-(4-Bromophenoxy)benzoic acid: Similar structure with the bromine atom at a different position.

Uniqueness

4-(2-Bromophenoxy)benzoic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which influences its chemical reactivity and interactions. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

4-(2-Bromophenoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the available literature on its biological effects, including quantitative assessments of its activity against various pathogens, molecular mechanisms, and structure-activity relationships.

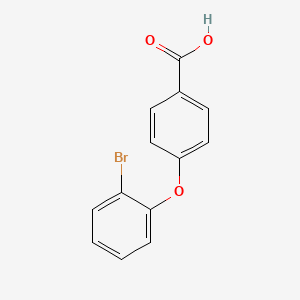

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromophenoxy group attached to a benzoic acid moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Candida albicans | 256 - 32 | |

| Pseudomonas aeruginosa | 64 | |

| Escherichia coli | 128 |

These results indicate that the compound exhibits significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential use in treating resistant infections.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with quorum sensing pathways, which are critical for biofilm formation in pathogens like Pseudomonas aeruginosa . The inhibition of biofilm formation is particularly important in clinical settings as biofilms contribute to persistent infections.

Case Studies

- Inhibition of Biofilm Formation : A study investigated the effects of various benzoic acid derivatives, including this compound, on biofilm formation in Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm mass at concentrations as low as 3 mM, indicating strong inhibitory effects on bacterial virulence factors .

- Antifungal Efficacy : In vitro assays showed that this compound had varying degrees of antifungal activity against several strains of Candida, with MIC values ranging from 32 to 256 μg/mL. This variability suggests that structural modifications can enhance or diminish antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of benzoic acid derivatives often correlates with their structural features. For instance, the presence of halogens (like bromine) on the phenyl rings has been associated with increased lipophilicity and enhanced interaction with microbial membranes, leading to improved antimicrobial properties .

Key Findings from SAR Studies:

- Bromination : The introduction of bromine increases the electron-withdrawing capacity, enhancing the compound's ability to penetrate microbial membranes.

- Functional Groups : Variations in functional groups attached to the aromatic rings significantly affect the solubility and biological activity.

Eigenschaften

IUPAC Name |

4-(2-bromophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZAKIOCMVYKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517074 | |

| Record name | 4-(2-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86607-80-9 | |

| Record name | 4-(2-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.